molecular formula C10H17IO3 B14326128 Pentanoic acid, 2-acetyl-5-iodo-2-methyl-, ethyl ester CAS No. 105665-27-8

Pentanoic acid, 2-acetyl-5-iodo-2-methyl-, ethyl ester

Cat. No.: B14326128
CAS No.: 105665-27-8
M. Wt: 312.14 g/mol
InChI Key: RFDISOORNAGOJI-UHFFFAOYSA-N
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Description

Pentanoic acid, 2-acetyl-5-iodo-2-methyl-, ethyl ester is a complex organic compound with a unique structure that includes an iodine atom, an acetyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2-acetyl-5-iodo-2-methyl-, ethyl ester typically involves multiple steps. One common method includes the iodination of a precursor compound followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-acetyl-5-iodo-2-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can remove the iodine atom or reduce other functional groups.

    Substitution: The iodine atom can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can produce various iodinated derivatives.

Scientific Research Applications

Pentanoic acid, 2-acetyl-5-iodo-2-methyl-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which pentanoic acid, 2-acetyl-5-iodo-2-methyl-, ethyl ester exerts its effects involves interactions with specific molecular targets. The iodine atom and acetyl group play crucial roles in its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, ethyl ester: A simpler ester without the iodine and acetyl groups.

    Pentanoic acid, 2-methyl-, ethyl ester: Lacks the iodine and acetyl groups but has a similar backbone structure.

    Pentanoic acid, 2-ethyl-2-methyl-, methyl ester: Another related compound with different substituents.

Uniqueness

Pentanoic acid, 2-acetyl-5-iodo-2-methyl-, ethyl ester is unique due to the presence of the iodine atom and acetyl group, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications where such reactivity is desired.

Properties

CAS No.

105665-27-8

Molecular Formula

C10H17IO3

Molecular Weight

312.14 g/mol

IUPAC Name

ethyl 2-acetyl-5-iodo-2-methylpentanoate

InChI

InChI=1S/C10H17IO3/c1-4-14-9(13)10(3,8(2)12)6-5-7-11/h4-7H2,1-3H3

InChI Key

RFDISOORNAGOJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCCI)C(=O)C

Origin of Product

United States

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